molecular formula C8H8BrClO2S B1271933 4-Bromo-2-ethylbenzenesulfonyl chloride CAS No. 175278-24-7

4-Bromo-2-ethylbenzenesulfonyl chloride

Cat. No.: B1271933
CAS No.: 175278-24-7
M. Wt: 283.57 g/mol
InChI Key: UOIVESXBURLTPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethylbenzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H8BrClO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the fourth position and an ethyl group at the second position. This compound is commonly used in organic synthesis as a reagent for introducing the sulfonyl chloride functional group into various molecules .

Scientific Research Applications

4-Bromo-2-ethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Safety and Hazards

4-Bromo-2-ethylbenzenesulfonyl chloride is classified as dangerous . It causes severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-ethylbenzenesulfonyl chloride can be synthesized through the sulfonylation of 4-bromo-2-ethylbenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) or sulfur trioxide (SO3) in the presence of a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Sulfonic Acids: Formed by oxidation reactions.

Mechanism of Action

The mechanism of action of 4-bromo-2-ethylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets include nucleophiles such as amines, alcohols, and thiols, which react with the sulfonyl chloride group to form sulfonamide, sulfonate, and sulfonyl derivatives. The pathways involved in these reactions are typically substitution and addition-elimination mechanisms .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzenesulfonyl chloride: Similar structure but lacks the ethyl group at the second position.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a bromine atom.

    4-Methoxybenzenesulfonyl chloride: Contains a methoxy group instead of a bromine atom.

    4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of a bromine atom.

Uniqueness

4-Bromo-2-ethylbenzenesulfonyl chloride is unique due to the presence of both the bromine atom and the ethyl group on the benzene ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

4-bromo-2-ethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-2-6-5-7(9)3-4-8(6)13(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIVESXBURLTPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30372121
Record name 4-bromo-2-ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-24-7
Record name 4-bromo-2-ethylbenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30372121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.